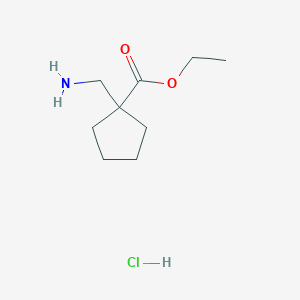

Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride

Description

Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride is a bicyclic organic compound comprising a cyclopentane ring substituted with an aminomethyl group and an ethyl ester, stabilized as a hydrochloride salt. Its molecular formula is estimated as C₉H₁₈ClNO₂ (derived from analogs in and ), with a molecular weight of approximately 207.7 g/mol. This compound is synthetically versatile, serving as a precursor in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

ethyl 1-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(7-10)5-3-4-6-9;/h2-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNZWXMMDCRHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive molecules. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Biological Activity

Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C₉H₁₇ClN₂O₂

- Molecular Weight : 171.24 g/mol

- CAS Number : 99065-34-6

This compound is characterized by the presence of an aminomethyl group and an ethyl ester functional group, which contribute to its biological activity. The compound's mechanism of action involves interactions with specific biological targets, influencing enzyme activity and metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Ethyl Ester : Cyclopentanecarboxylic acid is reacted with ethyl chloroformate to produce the ethyl ester.

- Aminomethylation : The resulting ester is then treated with formaldehyde and ammonia to introduce the aminomethyl group.

- Hydrochloride Formation : The final product is converted into its hydrochloride salt form to enhance solubility and stability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially acting as a substrate or inhibitor.

- Metabolic Pathway Modulation : The compound may influence various metabolic pathways by altering enzyme kinetics, affecting processes such as cellular respiration and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of related compounds have shown significant antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HT-29 (colon), and A549 (lung) cells. A notable study reported that a derivative significantly inhibited cell growth with an IC50 value of 0.737 μM for HeLa cells, indicating strong anticancer potential .

Enzyme Inhibition Studies

Research has demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to modulate the activity of enzymes linked to cancer progression, showing promise as a lead compound for further drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | Cyclopentane ring | Unique ring size with aminomethyl group |

| Ethyl 1-(aminomethyl)cyclohexanecarboxylate | Cyclohexane ring | Larger ring size affecting reactivity |

| Ethyl 1-(aminomethyl)cyclobutanecarboxylate | Cyclobutane ring | Smaller ring size with different reactivity |

The structural uniqueness of this compound allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiproliferative Activity : A study demonstrated that derivatives showed dose-dependent inhibition of cell growth in various cancer cell lines .

- Mechanistic Insights : Research indicated that the compound could induce early apoptosis in cancer cells by disrupting mitochondrial membrane potential .

- Enzymatic Pathway Studies : Investigations into enzyme interactions revealed that the compound could serve as a substrate for metabolic enzymes, influencing their catalytic efficiency .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Synthesis Steps : Common methods involve cyclopentane derivatives functionalized via aminomethylation. For example, thionyl chloride is used to esterify carboxylic acids (e.g., converting 1-aminocyclopentanecarboxylic acid to its methyl ester in methanol under reflux) . Subsequent steps may include Schiff base formation with aldehydes followed by reduction (e.g., using pyridine borane in ethyl acetate under nitrogen) .

- Optimization : Reaction yield improvements (e.g., 80% yield in Reference Example 87) rely on controlled addition of reagents (e.g., thionyl chloride at 0°C) , solvent selection (ethyl acetate for HCl salt precipitation) , and purification via reduced-pressure concentration .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- 1H-NMR : Key peaks include broad singlets for NH2 protons (~9.10 ppm in DMSO-d6) and multiplet signals for cyclopentane backbone protons (2.05–2.56 ppm) . Deuterated solvents like DMSO-d6 resolve splitting patterns for stereochemical analysis.

- LCMS/HPLC : Use LCMS (e.g., m/z 540.2 [M+H]+) and HPLC retention times (1.11 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity . Orthogonal methods (e.g., IR for carbonyl groups) supplement structural validation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for cyclopentane derivatives, such as unexpected splitting or integration ratios?

- Solvent Effects : Deuteration shifts proton signals; DMSO-d6 may enhance NH2 proton visibility . For cyclopentane ring protons, variable-temperature NMR can clarify dynamic conformational changes.

- Stereochemical Contradictions : Compare experimental data with computational simulations (DFT-based NMR prediction) or X-ray crystallography for rigid conformers .

Q. What strategies improve the yield of hydrochloride salt formation during synthesis?

- Acid Selection : Use HCl in ethyl acetate (4 M) for controlled protonation of amine intermediates . Excess acid can precipitate salts, but neutralization with NaOH (5 M) may refine purity .

- Solvent Engineering : Ethyl acetate enhances salt crystallization due to low polarity, while dichloromethane/water biphasic systems aid in partitioning impurities .

Q. How can low LCMS purity (<95%) be addressed, and what orthogonal methods validate compound identity?

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from THF/water) .

- Orthogonal Validation : Combine HPLC (reverse-phase C18 columns) with chiral columns to assess enantiomeric excess . Elemental analysis (C, H, N) confirms stoichiometry of the hydrochloride salt.

Q. What safety protocols are critical when handling thionyl chloride or pyridine borane in synthesis?

- Thionyl Chloride : Use cold traps and nitrogen atmospheres to mitigate SO2 release. Work in fume hoods with neoprene gloves and face shields .

- Pyridine Borane : Avoid moisture (risk of H2 gas formation) and store under inert gas. Quench residues with aqueous NaOH .

Q. How can the compound’s bioactivity (e.g., calcium channel α2δ subunit inhibition) be experimentally validated?

- In Vitro Assays : Use voltage-clamp electrophysiology on transfected HEK293 cells expressing α2δ subunits. Measure current inhibition (IC50) at varying concentrations .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., cyclopropane or cyclohexane variants) to assess the impact of ring size on potency .

Q. What challenges arise when scaling synthesis from milligram to gram quantities, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.